molecular formula C8H8O7 B7769575 2,5-dioxotetrahydrofuran-3,4-diyl diacetate

2,5-dioxotetrahydrofuran-3,4-diyl diacetate

Cat. No.: B7769575
M. Wt: 216.14 g/mol
InChI Key: XAKITKDHDMPGPW-UHFFFAOYSA-N
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Description

2,5-dioxotetrahydrofuran-3,4-diyl diacetate, also known as diacetyl-d-tartaric anhydride, is a derivative of tartaric acid. Tartaric acid is a naturally occurring organic acid found in various plants, particularly in grapes. This compound is a white crystalline compound used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of tartaric anhydride, diacetate involves the acetylation of d-tartaric acid with acetic anhydride in the presence of a catalyst. The procedure is as follows:

    Materials: Anhydrous, powdered d-tartaric acid, acetic anhydride, concentrated sulfuric acid.

    Equipment: A 500-ml three-necked round-bottomed flask, liquid-sealed stirrer, two reflux condensers, Büchner funnel, vacuum desiccator.

Industrial Production Methods

Industrial production of tartaric anhydride, diacetate follows a similar procedure but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using crystallization and filtration techniques.

Chemical Reactions Analysis

Types of Reactions

2,5-dioxotetrahydrofuran-3,4-diyl diacetate undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to form tartaric acid and acetic acid.

    Esterification: It can react with alcohols to form esters.

    Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions of acids or bases.

    Esterification: Alcohols and acid catalysts.

    Substitution: Various nucleophiles and appropriate solvents.

Major Products

    Hydrolysis: Tartaric acid and acetic acid.

    Esterification: Esters of tartaric acid.

    Substitution: Substituted tartaric acid derivatives.

Scientific Research Applications

2,5-dioxotetrahydrofuran-3,4-diyl diacetate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a model compound for studying biochemical processes.

    Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.

    Industry: Utilized in the production of polymers, resins, and coatings

Mechanism of Action

The mechanism of action of tartaric anhydride, diacetate involves its ability to undergo hydrolysis and esterification reactions. The compound can interact with various molecular targets, including enzymes and nucleophiles, through its reactive acetyl groups. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, thereby exerting its effects in various chemical and biological processes .

Comparison with Similar Compounds

Similar Compounds

    Tartaric acid: The parent compound of tartaric anhydride, diacetate, widely used in food and pharmaceutical industries.

    Maleic anhydride: Another anhydride used in organic synthesis and polymer production.

    Succinic anhydride: Similar in structure and reactivity, used in the synthesis of various organic compounds.

Uniqueness

2,5-dioxotetrahydrofuran-3,4-diyl diacetate is unique due to its dual acetyl groups, which provide distinct reactivity compared to other anhydrides. This makes it particularly useful in specific esterification and substitution reactions, where the acetyl groups play a crucial role in the reaction mechanism .

Properties

IUPAC Name

(4-acetyloxy-2,5-dioxooxolan-3-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O7/c1-3(9)13-5-6(14-4(2)10)8(12)15-7(5)11/h5-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAKITKDHDMPGPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(=O)OC1=O)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20978535
Record name 2,5-Dioxooxolane-3,4-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20978535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6283-74-5
Record name Tartaric anhydride, diacetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7712
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-Dioxooxolane-3,4-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20978535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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